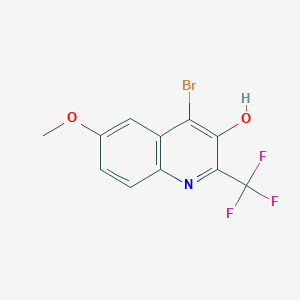![molecular formula C17H23NO3 B12913553 ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)
ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate is a complex organic compound with a unique structure. This compound belongs to the class of benzoquinolizines, which are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a quinolizine ring system, which is fused with a benzene ring, and it also contains an ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinolizine ring system
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
Ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学研究应用
Ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (3R,11bS)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate: This compound has a similar structure but may differ in stereochemistry or specific functional groups.
cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid: Another related compound with slight variations in the ring system or functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
属性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-3-21-17(19)13-4-7-16-15-6-5-14(20-2)10-12(15)8-9-18(16)11-13/h5,10,13H,3-4,6-9,11H2,1-2H3 |
InChI 键 |
PUHHDKBGOOHSIQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC2=C3CC=C(C=C3CCN2C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



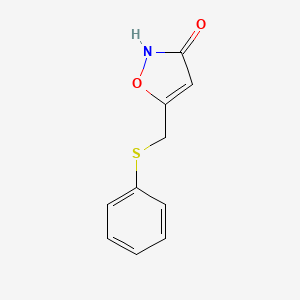
![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)
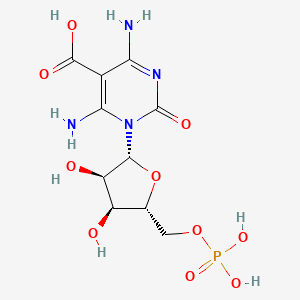
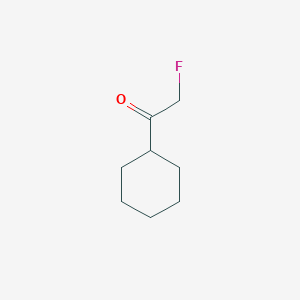

![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913495.png)
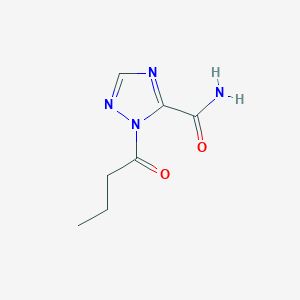
![[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione](/img/structure/B12913528.png)
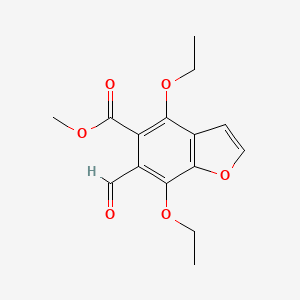
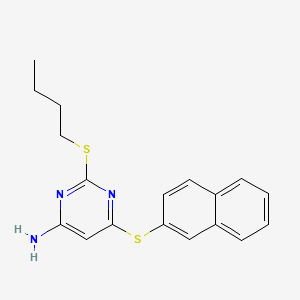
![(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol](/img/structure/B12913540.png)

